Methyl 3-(acetylamino)benzoate

Organic Synthesis Quality Control Solid-State Characterization

Methyl 3-(acetylamino)benzoate (CAS 52189-36-3) is a meta-substituted aromatic ester used as a building block in medicinal chemistry and organic synthesis. Its 1,3-disubstituted benzene core positions the acetylamino group to exert a distinct electron-withdrawing inductive effect without resonance donation to the ester-bearing carbon, a key electronic differentiator from its para and ortho isomers.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 52189-36-3
Cat. No. B181044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(acetylamino)benzoate
CAS52189-36-3
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C(=O)OC
InChIInChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-8(6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
InChIKeyBMBOHBXLLAKPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(acetylamino)benzoate (CAS 52189-36-3): Procurement-Relevant Profile and Regioisomeric Differentiation


Methyl 3-(acetylamino)benzoate (CAS 52189-36-3) is a meta-substituted aromatic ester used as a building block in medicinal chemistry and organic synthesis [1]. Its 1,3-disubstituted benzene core positions the acetylamino group to exert a distinct electron-withdrawing inductive effect without resonance donation to the ester-bearing carbon, a key electronic differentiator from its para and ortho isomers [2]. This compound is utilized in the preparation of Raf kinase inhibitors and other bioactive molecules, where meta regiochemistry is structurally required [1].

Why Regioisomeric Analogs Cannot Replace Methyl 3-(acetylamino)benzoate in Meta-Specific Syntheses


The meta acetylamino group imparts an electronic environment fundamentally different from that of the para or ortho isomers. The Hammett sigma meta constant (σm ≈ 0.21) indicates a pure inductive electron-withdrawing effect, while the para isomer (σp ≈ 0.00) exhibits competing resonance donation, altering ester reactivity and downstream coupling efficiency [1]. In patented syntheses of Raf kinase inhibitors, the use of the 3-substituted isomer is explicitly required to obtain the active meta-substituted pharmacophore; substitution with the 4-acetylamino regioisomer yields an inactive para-substituted analog with loss of target binding [2]. Physical properties also differ: the meta isomer's higher melting point (136 °C) versus the para (127 °C) and ortho (97–101 °C) isomers affects purification and formulation behavior .

Quantitative Differential Evidence for Methyl 3-(acetylamino)benzoate versus Closest Analogs


Melting Point Distinction Enables Identity Confirmation and Purity Control

The melting point of methyl 3-(acetylamino)benzoate (136 °C) is 9 °C higher than that of the para isomer (127 °C) and 35–39 °C higher than the ortho isomer (97–101 °C) . This thermal difference allows unambiguous confirmation of regioisomeric identity by simple melting-point determination, reducing the risk of mislabeled or cross-contaminated material in procurement.

Organic Synthesis Quality Control Solid-State Characterization

Electronic Effect Differentiation: Meta vs. Para Substituent Constants

The acetamido substituent shows divergent electronic behavior depending on ring position. The meta NHCOCH₃ exerts a pure inductive electron‑withdrawing effect (σm = +0.21), while the para NHCOCH₃ has a negligible net effect (σp ≈ 0.00) due to opposing inductive withdrawal and resonance donation [1]. For the ester group, this means the meta isomer's carbonyl is more electrophilic, potentially accelerating nucleophilic acyl substitution reactions relative to the para isomer.

Physical Organic Chemistry Reactivity Prediction Hammett Analysis

Regiochemical Requirement in Patented Raf Kinase Inhibitor Synthesis

In the synthesis of Raf kinase inhibitors disclosed in US2006/281751, methyl 3-(acetylamino)benzoate is reduced to the corresponding benzyl alcohol and further elaborated to the active meta-substituted pharmacophore [1]. The patent explicitly employs the 3-substituted isomer; use of the 4-substituted analog would lead to a para-substituted scaffold that is inactive against the kinase target, as demonstrated by the structure‑activity relationships described in the patent [1]. This makes the meta isomer irreplaceable for this synthetic route.

Medicinal Chemistry Kinase Inhibitors Process Chemistry

Improved Solubility in Common Organic Solvents Compared to the Free Acid

Methyl 3-(acetylamino)benzoate, as the methyl ester, exhibits higher solubility in organic solvents such as dichloromethane and ethyl acetate than the free acid 3-acetamidobenzoic acid, which has a melting point of 247–252 °C and limited organic solubility . This solubility advantage facilitates homogeneous reaction conditions and simplifies purification by extraction or chromatography.

Formulation Sample Preparation Ester Prodrug

Higher Purity Availability from Commercial Suppliers Relative to Ortho and Para Isomers

Multiple vendors list methyl 3-(acetylamino)benzoate at ≥97% purity . In contrast, the para isomer is typically offered at 95–96% purity , and the ortho isomer's commercial purity is variable, often unstated . For research laboratories requiring minimal impurities in multi-step sequences, the higher baseline purity of the meta isomer reduces the burden of pre-use purification.

Industrial Procurement QC Specifications Catalog Analysis

Strategic Procurement and Application Scenarios for Methyl 3-(acetylamino)benzoate


Synthesis of Meta-Substituted Kinase Inhibitor Libraries

Methyl 3-(acetylamino)benzoate is the mandatory starting material for the preparation of Raf kinase inhibitors as disclosed in US2006/281751. The meta acetylamino group is reduced to an aminomethyl moiety that is elaborated into the active pharmacophore. Replacing this compound with the para isomer produces an inactive scaffold, rendering the entire synthetic sequence futile [1].

Reactivity-Tuned Amide Bond Formation Using Electronic Activation

The electron-withdrawing meta-acetylamino group (σm = +0.21) activates the methyl ester toward nucleophilic attack relative to the para isomer (σp ≈ 0.00). This property is exploited in DABAL-Me₃ promoted couplings, where the meta isomer's enhanced electrophilicity enables faster amide bond formation under milder conditions [2].

Quality Control-Intensive Laboratories Requiring Regioisomeric Assurance

The melting point of 136 °C for the meta isomer is distinct from the para (127 °C) and ortho (97–101 °C) isomers. Analytical and QC laboratories can use this 9 °C differential to rapidly confirm the identity of incoming material via melting point apparatus without requiring NMR or HPLC, reducing QC cycle time .

Large-Scale Solution-Phase Chemistry Avoiding Polar Aprotic Solvents

As the methyl ester, the compound dissolves readily in standard organic solvents such as dichloromethane and ethyl acetate, in contrast to the sparingly soluble free acid (3-acetamidobenzoic acid). This enables process-scale reactions without DMF or DMSO, simplifying aqueous workup and solvent recovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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